1-isobutyryl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide
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Overview
Description
“1-isobutyryl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” is a chemical compound. It is a part of a class of compounds that have been studied for their potential as TNF-α inhibitors . TNF-α, or Tumor necrosis factor-α, plays a pivotal role in inflammatory response, and dysregulation of TNF can lead to a variety of pathological effects, including auto-inflammatory diseases .
Synthesis Analysis
The synthesis of this compound involves a process of shape screening and rational design . In a study, a commercial compound library was screened for analogs of a previously reported TNF-α inhibitor, EJMC-1, based on shape similarity . Out of the 68 compounds tested, 20 compounds showed better binding affinity than EJMC-1 . The most potent compound was 2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide (S10) with an IC50 of 14 μM, which was 2.2-fold stronger than EJMC-1 .Molecular Structure Analysis
The molecular structure of “1-isobutyryl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” is complex, as indicated by its name. It contains several functional groups, including an isobutyryl group, a dimethyl group, a 2-oxo group, and a sulfonamide group . The presence of these groups likely contributes to its biological activity.Scientific Research Applications
- Synthesis Methods::
N,N-Dialkyl Amides (DMF and DMA) as Versatile Synthons
N,N-dialkyl amides, such as N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMA), serve as versatile synthons in synthetic organic chemistry. Let’s explore their applications:
- Reactivity and Versatility:: Applications::
Charge Transfer Complexes with DMF
Recent studies have explored charge transfer complexes involving DMF. For example:
Mechanism of Action
Future Directions
The compound “1-isobutyryl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide” and its analogs could be developed as potent TNF-α inhibitors . One of the analogs, 4e, showed an IC50-value of 3 μM in cell assay, which was 14-fold stronger than EJMC-1 . This suggests that 4e and similar compounds could be further optimized for their activity and properties . This provides insights into designing small molecule inhibitors directly targeting TNF-α and for protein-protein interaction inhibitor design .
properties
IUPAC Name |
N,N-dimethyl-1-(2-methylpropanoyl)-2-oxobenzo[cd]indole-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-10(2)16(20)19-13-8-9-14(24(22,23)18(3)4)11-6-5-7-12(15(11)13)17(19)21/h5-10H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCMGCLMWBBLILA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1C2=C3C(=C(C=C2)S(=O)(=O)N(C)C)C=CC=C3C1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-isobutyryl-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide |
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